molecular formula C23H19FN2O3S B2533171 (3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-96-3

(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2533171
CAS RN: 893315-96-3
M. Wt: 422.47
InChI Key: RJOWXPVFOQTCMK-PXLXIMEGSA-N
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Description

(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19FN2O3S and its molecular weight is 422.47. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Applications

The research on related benzothiazine compounds demonstrates their significance in multicomponent synthesis processes. For instance, the study by Lega et al. (2016) highlights the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This synthesis process underscores the versatility of benzothiazine derivatives in creating complex organic molecules, which could be pivotal in developing new materials or pharmaceuticals (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Asymmetric Organocatalysis

Benzothiazine derivatives have also been explored for their potential in asymmetric organocatalysis. Inokuma et al. (2011) developed hydrogen-bond donor catalysts bearing a benzothiadiazine skeleton, showcasing their effectiveness in highly enantioselective chemical reactions. Such catalysts are essential for synthesizing enantiomerically pure compounds, which have significant implications in drug development and synthesis of biologically active molecules (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).

Advanced Material Development

The compound's structure and related derivatives find applications in advanced materials research. For example, Kaleeswaran, Vishnoi, and Murugavel (2015) discussed the synthesis of covalent-organic frameworks (COFs) with enhanced affinity for carbon dioxide. These materials are crucial for environmental remediation efforts, such as CO2 capture and storage, indicating the broader implications of benzothiazine-related research in tackling climate change (Kaleeswaran, Vishnoi, & Murugavel, 2015).

Fluorescent Sensors

Furthermore, the structural features of benzothiazine derivatives enable their use in fluorescent sensors for detecting hazardous materials. Nagendran, Vishnoi, and Murugavel (2017) synthesized a triphenylbenzene-based compound that acts as a selective fluorescent sensor for picric acid, a potent explosive. Such sensors are vital for security applications, demonstrating the compound's relevance in developing sensitive detection technologies (Nagendran, Vishnoi, & Murugavel, 2017).

properties

IUPAC Name

(3E)-1-benzyl-3-[[(4-fluorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c24-19-12-10-17(11-13-19)14-25-15-22-23(27)20-8-4-5-9-21(20)26(30(22,28)29)16-18-6-2-1-3-7-18/h1-13,15,25H,14,16H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWXPVFOQTCMK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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